molecular formula C11H16N2 B1599565 (S)-1-methyl-3-phenylpiperazine CAS No. 931115-08-1

(S)-1-methyl-3-phenylpiperazine

Numéro de catalogue B1599565
Numéro CAS: 931115-08-1
Poids moléculaire: 176.26 g/mol
Clé InChI: IRMBVBDXXYXPEW-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(S)-1-methyl-3-phenylpiperazine” is a compound that has been used in the preparation of optically active starting material for the stereoselective synthesis route towards S-mirtazapine . It is a compound according to Formula (1), wherein R 1 is methyl, ethyl, n-propyl, isopropyl, benzyl or 2-haloethyl .


Synthesis Analysis

The synthesis of “(S)-1-methyl-3-phenylpiperazine” involves enzymatic hydrolysis of an ester of racemic 1-methyl-3-phenylpiperazine . The protease of Streptomyces griseus is used as the enzyme for the enzymatic hydrolysis . This method allows for the preparation of (S)-1-methyl-3-phenylpiperazine of high enantiomeric purity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-1-methyl-3-phenylpiperazine” include enzymatic hydrolysis, separation, and cleavage of the oxalamic groups . The enzymatic hydrolysis is performed using the protease of Streptomyces griseus .

Applications De Recherche Scientifique

Preparation and Synthesis

  • Synthesis Methods : (S)-1-methyl-3-phenylpiperazine has been synthesized using ethyl α-Bromophenylacetate and ethylenediamine as starting materials. Modifications to this process have been made to improve production quality and efficiency for potential industrial manufacturing (Yan Zhao-huaa, 2012).

Medical and Biological Research

  • Antituberculosis Activity : Some derivatives of (S)-1-methyl-3-phenylpiperazine have been tested for their tuberculostatic activity, showing inhibitory concentrations in the range of 25 - 100 mg/ml (H. Foks et al., 2004).
  • Potential in CNS Disorders : N-phenylpiperazine derivatives, including (S)-1-methyl-3-phenylpiperazine, have shown potential for treating CNS disorders, with some reaching late-stage clinical trials (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Chemical and Pharmacological Properties

  • Selective Receptor Ligands : Derivatives of (S)-1-methyl-3-phenylpiperazine have been studied for their affinity to serotoninergic and adrenergic receptors, showing significant activity and selectivity (J. Handzlik et al., 2014).
  • Intestinal Permeation Enhancers : Certain derivatives of (S)-1-methyl-3-phenylpiperazine enhance intestinal permeability for oral administration of macromolecular therapeutics (Katherine C. Fein, Nicholas G. Lamson, K. Whitehead, 2017).

Stability and Degradation

  • Stability Studies : The chemical stability of N-phenylpiperazine compounds, including (S)-1-methyl-3-phenylpiperazine, affects drug quality, efficacy, and storage conditions. Studies have been conducted to understand degradation pathways and stability under various conditions (Monika Tarsa et al., 2019).

Diverse Applications

  • Electrochemical Synthesis : Electrochemical methods have been developed for the synthesis of phenylpiperazine derivatives, offering environmentally friendly and efficient production methods (D. Nematollahi, A. Amani, 2011).

Safety And Hazards

“(S)-1-methyl-3-phenylpiperazine” is considered hazardous. It’s toxic if swallowed, harmful if in contact with skin, and causes severe skin burns and eye damage . It’s also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of exposure .

Propriétés

IUPAC Name

(3S)-1-methyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMBVBDXXYXPEW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-methyl-3-phenylpiperazine

CAS RN

931115-08-1
Record name (S)-1-Methyl-3-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0931115081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-3-PHENYLPIPERAZINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M4776J1MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

NaBH4 (75.4 g, 1.99 mol) and compound (I) obtained in example 3 (80 g, 0.332 mol) were placed in a 2 L cylindrical reactor. The mixture was cooled to 0°-50° C. with an ice water bath and 1,2-dimethoxyethane (640 mL) was loaded, with an exothermic reaction of approximately 8° C. being observed and hardly any gas release. The suspension was cooled to 0°-5° C. and a solution of 1,2-dimethoxyethane/HCI 6.5 N (297 mL, 1.93 mol) was slowly added without exceeding 20° C., with an exothermic reaction being observed and an intense gas release. The mixture was heated to 42°±30° C. for 6 hours, it was cooled to 10°-15° C. and an aqueous solution of HCl 6 N was added to pH 1 (305 mL), with an exothermic reaction being observed and an intense gas release. The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour, it was cooled to 10°-15° C.; alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-14 (170 mL) and extracted with dichloromethane (3×250 mL). The accumulated organic phases were evaporated at reduced pressure, giving a yellowish liquid residue corresponding to the title product (56.33 g, 96.15%).
Name
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
compound ( I )
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
640 mL
Type
reactant
Reaction Step Five
Yield
96.15%

Synthesis routes and methods II

Procedure details

Compound (I) of the previous example (0.5 g, 2.077 mmol) and tetrahydrofurane (5 mL) were placed in a 25 mL flask, and for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension. The resulting colourless solution was heated to reflux temperature for 6.5 hours, it was cooled to 19°±1° C. and an aqueous solution of HCl 6 N (1.82 mL) was added slowly. The mixture was distilled at reduced pressure to remove the tetrahydrofurane. Ethyl acetate (5 mL) was added and was extracted with an aqueous solution of HCl 2 N (3×5 mL). The accumulated acidic phases were alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-13 (1.1 mL), saturated with NaCl (6.25 g) and were extracted with ethyl acetate (3×5 mL). The accumulated organic phases were dried with anhydrous Na2SO4, they were filtered and evaporated at reduced pressure, giving a yellowish liquid residue which corresponded to the title product (0.3 g, 81.97%).
Name
Compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
81.97%

Synthesis routes and methods III

Procedure details

Lithium aluminium hydride (3.04 g, 0.8 moles) was suspended in tetrahydrofuran (60 ml) under nitrogen atmosphere. A solution of 1-methyl-2-oxo-3-phenylpiperazine (10 g in 10 ml of tetrahydrofuran) was added at 10–15° C. Slowly, raised the temperature of reaction mass and refluxed for 2 hours. Cooled the reaction mass to 5° C. and quenched successively with 3 ml of water, 3 ml of 15% aqueous sodium hydroxide solution and 9 ml of water. Reaction mass was stirred for 1 hour at 25–30° C. Filtered the reaction mass and the filtrate was concentrated under reduced pressure. Dissolved the residue in DM water (25 ml) and concentrated hydrochloric acid (8 ml) and the solution was washed with cyclohexane (20 ml). pH was adjusted to 11.0–12.0 with 50% w/w aqueous sodium hydroxide solution and extracted the product with methylene chloride (2×50 ml). Methylene chloride layer was concentrated under reduced pressure and 7.54 g of pure 1-Methyl-3-phenylpiperazine was isolated in cyclohexane having HPLC purity 99.7%.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A reactor was charged with 515 kg of toluene, 1320 kg of dimethylformamide, 41 kg of tetrabutylammonium bromide and 1392 kg of a 28% aqueous ammonia. A slurry mixture of 524.3 kg (pure content: 409.9 kg) of the wet crystals of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride obtained in Example 9 and 519.2 kg of toluene was introduced thereinto. A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene, and the washing liquid was introduced into the reactor. The mixture was stirred at 40° to 44° C. for 2 hours, and the termination point of the reaction was confirmed by gas chromatography. A solution prepared by dissolving 109 kg of sodium hydroxide in 246.3 kg of a 25% aqueous sodium hydroxide was added thereto to adjust its pH to 11.7. The mixture was stirred at 45° to 47° C. for 2 hours, and allowed to separate into layers. To the aqueous layer was added a solution prepared by dissolving 31 kg of sodium hydroxide in 71 kg of a 25% aqueous sodium hydroxide, and the resulting mixture was stirred and extracted at 23° to 24° C. with 461 kg of toluene. Further, 461 kg of toluene was added to the aqueous layer with stirring to extract. The organic layers were combined, and the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate. The organic layer was filtered, and the filtered residue was washed with 143 kg of toluene. The filtrate was concentrated under reduced pressure to distill off toluene. Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa), and thereafter, 157.8 g of 1-methyl-3-phenylpiperazine was obtained as a main component (yield: 58.7%). Its boiling point was from 98° to 122° C. (0.2 to 2 kPa).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
109 kg
Type
solvent
Reaction Step One
Quantity
515 kg
Type
reactant
Reaction Step Two
Quantity
1320 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 kg
Type
catalyst
Reaction Step Two
Name
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
519.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
31 kg
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
(S)-1-methyl-3-phenylpiperazine
Reactant of Route 6
(S)-1-methyl-3-phenylpiperazine

Citations

For This Compound
1
Citations
M van der Linden, J Borsboom, F Kaspersen… - 2008 - Wiley Online Library
An asymmetric synthesis of (S)‐mirtazapine has been achieved from the synthesis of the racemate by using (S)‐1‐methyl‐3‐phenylpiperazine as the starting material. Unfortunately, …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.